Cas no 2137675-28-4 (4-(2,2-Dimethylpropyl)-2-[(methylamino)methyl]furan-3-carboxylic acid)

4-(2,2-Dimethylpropyl)-2-[(methylamino)methyl]furan-3-carboxylic acid is a furan-based carboxylic acid derivative featuring a 2,2-dimethylpropyl substituent and a methylaminomethyl functional group. This compound is of interest in synthetic and medicinal chemistry due to its structural complexity and potential as a building block for pharmacologically active molecules. The presence of both carboxylic acid and amine functionalities enhances its versatility in derivatization and conjugation reactions. Its rigid furan core and branched alkyl chain contribute to unique steric and electronic properties, making it valuable for studying structure-activity relationships. The compound is typically used in research settings, particularly in the development of novel heterocyclic frameworks.
4-(2,2-Dimethylpropyl)-2-[(methylamino)methyl]furan-3-carboxylic acid structure
2137675-28-4 structure
Product Name:4-(2,2-Dimethylpropyl)-2-[(methylamino)methyl]furan-3-carboxylic acid
CAS No:2137675-28-4
MF:C12H19NO3
MW:225.284163713455
CID:6271897
PubChem ID:165450566
Update Time:2025-06-13

4-(2,2-Dimethylpropyl)-2-[(methylamino)methyl]furan-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2137675-28-4
    • EN300-703313
    • 4-(2,2-dimethylpropyl)-2-[(methylamino)methyl]furan-3-carboxylic acid
    • 4-(2,2-Dimethylpropyl)-2-[(methylamino)methyl]furan-3-carboxylic acid
    • Inchi: 1S/C12H19NO3/c1-12(2,3)5-8-7-16-9(6-13-4)10(8)11(14)15/h7,13H,5-6H2,1-4H3,(H,14,15)
    • InChI Key: XAUHXEIEAIKNGU-UHFFFAOYSA-N
    • SMILES: O1C=C(C(C(=O)O)=C1CNC)CC(C)(C)C

Computed Properties

  • Exact Mass: 225.13649347g/mol
  • Monoisotopic Mass: 225.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 62.5Ų

4-(2,2-Dimethylpropyl)-2-[(methylamino)methyl]furan-3-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-703313-1.0g
4-(2,2-dimethylpropyl)-2-[(methylamino)methyl]furan-3-carboxylic acid
2137675-28-4
1g
$0.0 2023-06-07

Additional information on 4-(2,2-Dimethylpropyl)-2-[(methylamino)methyl]furan-3-carboxylic acid

Chemical Profile of 4-(2,2-Dimethylpropyl)-2-[(methylamino)methyl]furan-3-carboxylic acid (CAS No. 2137675-28-4)

4-(2,2-Dimethylpropyl)-2-[(methylamino)methyl]furan-3-carboxylic acid, identified by its CAS number 2137675-28-4, is a complex organic compound with a unique structural framework that has garnered significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of furan derivatives, which are widely recognized for their diverse biological activities and synthetic utility. The presence of both an amine substituent and a carboxylic acid group in its molecular structure suggests potential applications in drug development, particularly in the synthesis of novel heterocyclic compounds with therapeutic relevance.

The molecular structure of 4-(2,2-Dimethylpropyl)-2-[(methylamino)methyl]furan-3-carboxylic acid features a furan ring substituted at the 3-position with a carboxylic acid group, while the 2-position is functionalized with a secondary amine linked to a methyl group. The branched alkyl group at the 4-position enhances the steric bulk of the molecule, which can influence its solubility, metabolic stability, and interactions with biological targets. This structural complexity makes it an intriguing candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in furan derivatives due to their role as key intermediates in the synthesis of bioactive molecules. The amine moiety in 4-(2,2-Dimethylpropyl)-2-[(methylamino)methyl]furan-3-carboxylic acid provides opportunities for further derivatization, enabling the creation of peptidomimetics or enzyme inhibitors. Additionally, the carboxylic acid group can be used to form esters or amides, expanding its utility in synthetic pathways. These properties make it a valuable building block for designing molecules with specific pharmacological profiles.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Furan derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The structural motif present in 4-(2,2-Dimethylpropyl)-2-[(methylamino)methyl]furan-3-carboxylic acid aligns well with known pharmacophores that interact with biological targets such as enzymes and receptors. This suggests that it may serve as a lead compound or scaffold for drug discovery initiatives targeting various diseases.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of small molecules like 4-(2,2-Dimethylpropyl)-2-[(methylamino)methyl]furan-3-carboxylic acid before experimental validation. These computational approaches have been instrumental in identifying promising candidates for further optimization. For instance, virtual screening techniques have been used to evaluate how this compound interacts with enzymes such as kinases or proteases, which are often implicated in diseases like cancer and inflammatory disorders.

The synthesis of 4-(2,2-Dimethylpropyl)-2-[(methylamino)methyl]furan-3-carboxylic acid presents both challenges and opportunities for synthetic chemists. The presence of multiple functional groups requires careful consideration during the synthetic route design to ensure high yield and purity. However, recent methodologies involving transition metal-catalyzed reactions and asymmetric synthesis have made it possible to construct complex molecules more efficiently than ever before. These advances have opened new avenues for accessing derivatives of this compound with tailored properties.

In conclusion,4-(2,2-Dimethylpropyl)-2-[(methylamino)methyl]furan-3-carboxylic acid (CAS No. 2137675-28-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive scaffold for drug discovery efforts aimed at addressing unmet medical needs. As our understanding of molecular interactions continues to evolve,this compound is likely to play an increasingly important role in the development of next-generation therapeutics.

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